

Toxicological profile of Methomyl and its deuterated analog

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An In-depth Technical Guide to the Toxicological Profiles of Methomyl and its Deuterated Analog

Introduction

Methomyl is a broad-spectrum carbamate insecticide first introduced in 1966.[1][2] It is utilized to control a wide variety of insect pests on an extensive range of agricultural crops, including fruits, vegetables, grains, and cotton.[1][3] Its mode of action is through contact and ingestion, providing rapid knockdown of pests.[4][5] Like other N-methyl carbamates, Methomyl's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[4][6][7][8] Due to its high acute toxicity to humans, most Methomyl formulations are classified as Restricted Use Pesticides (RUPs).[1][7]

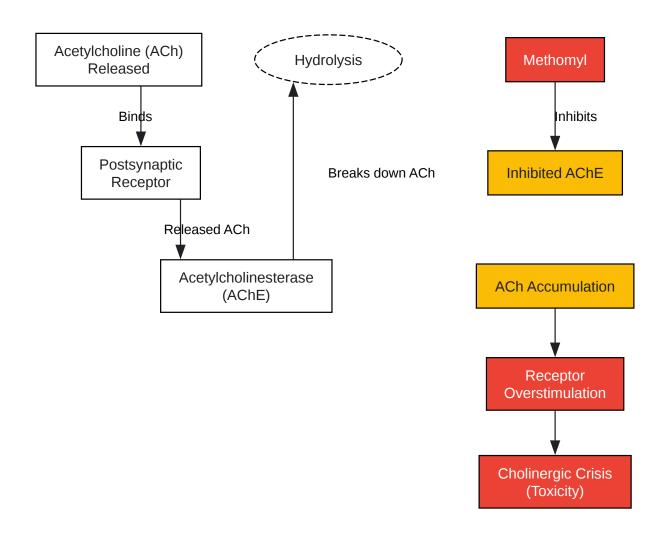
This guide provides a comprehensive overview of the toxicological profile of Methomyl. It also explores the toxicological profile of its deuterated analog, **Methomyl-d3**. While specific toxicological studies on **Methomyl-d3** are not publicly available, as it is primarily used as an internal standard for analytical quantification, this paper will discuss the theoretical implications of deuteration on its metabolic fate and toxicity based on the principles of the Kinetic Isotope Effect (KIE).[9][10]

Mechanism of Action: Acetylcholinesterase Inhibition



The primary mechanism of toxicity for Methomyl is the inhibition of the enzyme acetylcholinesterase (AChE).[4][8][11] In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse, after which it is rapidly hydrolyzed and inactivated by AChE.

Methomyl acts as a competitive, reversible inhibitor of AChE.[12][13] It carbamylates the active site of the enzyme, rendering it unable to break down acetylcholine. This leads to the accumulation of ACh at nerve endings and neuromuscular junctions, causing excessive and continuous stimulation of cholinergic receptors.[4][6] This overstimulation results in a state known as a "cholinergic crisis," characterized by a range of symptoms from muscle tremors and excessive salivation to paralysis and respiratory failure, which is the ultimate cause of death in acute poisoning.[1][4][7][13] The reversibility of this inhibition allows for rapid recovery if the exposure is not lethal.[3][12]





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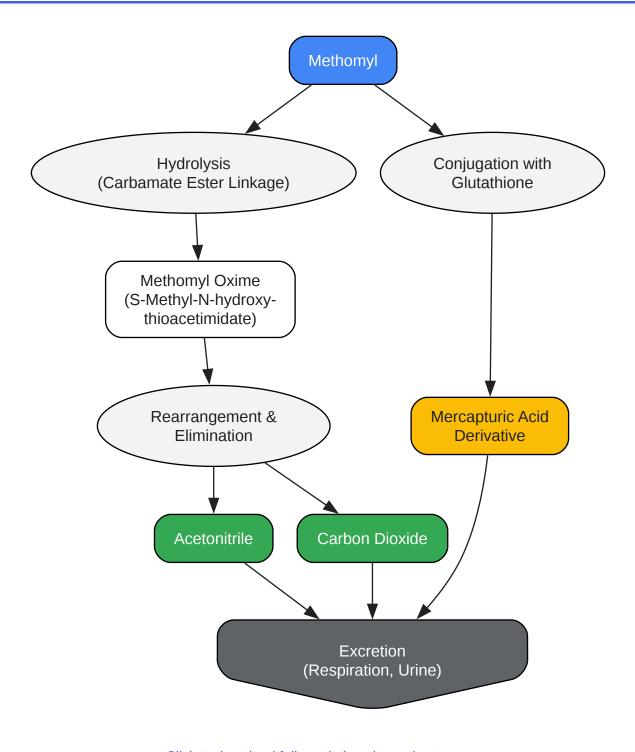
Caption: Mechanism of Methomyl toxicity via acetylcholinesterase inhibition.

Toxicokinetics and Metabolism

Methomyl is rapidly absorbed following oral, inhalation, and dermal exposure.[1][3][14] Animal studies show that absorption and excretion are largely complete within a few days of oral administration.[3] Dermal penetration in mice was estimated to be 88% within six hours.[14]

The metabolism of Methomyl is rapid and extensive.[14][15] The primary metabolic pathway involves hydrolysis of the carbamate ester linkage to form methomyl oxime.[8] Subsequent reactions lead to the formation of acetonitrile and carbon dioxide, which are eliminated primarily through respiration.[3][8][14] Another significant metabolite found in rat urine is a mercapturic acid derivative.[3] Notably, neither Methomyl itself nor its oxime derivative are typically detected in the urine, indicating thorough metabolism.[3] The mixed-function oxidase system, involving cytochrome P450 enzymes, is believed to play a role in its metabolic degradation.[8][16]





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Caption: Simplified metabolic pathway of Methomyl.

Quantitative Toxicological Data

Methomyl is classified as highly toxic via the oral and inhalation routes but has low dermal toxicity.[1][3][12][15] The recovery from acute, non-lethal exposure is typically rapid.[3][12]



Acute Toxicity

The following table summarizes the acute toxicity values for Methomyl across various species and routes of exposure.

Parameter	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	17-45 mg/kg	[1][3][12][17]
Mouse	Oral	10 mg/kg	[1]	
Guinea Pig	Oral	15 mg/kg	[1]	
Rabbit	Dermal	>2000 mg/kg	[3][12][18][19]	-
Bobwhite Quail	Oral	24.2 mg/kg	[1]	_
LC ₅₀	Rat	Inhalation (4-hr)	0.26-0.3 mg/L	[1][3][12][17][19]

Chronic Toxicity and Acceptable Intake

Long-term studies have been conducted to determine the effects of repeated exposure to Methomyl. It has not been found to be carcinogenic in rats or mice.[1][2][3]



Parameter	Species	Study Duration	Value	Basis for Value	Reference(s
NOEL	Rat	2 years	5 mg/kg/day	Depressed body weight gain	[3]
Mouse	2 years	8.7 mg/kg/day	Decreased hemoglobin/R BC counts at higher doses	[3]	
Dog	2 years	3 mg/kg/day	Clinical signs of toxicity at higher doses	[3][18]	_
ADI	Human	-	0.03 mg/kg/day	Based on 2- year dog study with a 100-fold safety factor	[1][3][18]
RfD	Human	-	0.025 mg/kg/day	-	[1]

Toxicological Profile of Deuterated Methomyl

Specific toxicological studies for deuterated Methomyl (**Methomyl-d3**) are not available in the public literature.[9][10] **Methomyl-d3** is primarily synthesized for use as an internal standard in analytical chemistry for the precise quantification of Methomyl in various matrices.[9]

However, the toxicological profile of a deuterated compound can be theoretically inferred by considering the Kinetic Isotope Effect (KIE).[20][21] The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. [20] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, and reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly with the deuterated compound.[21][22]



In the context of Methomyl, deuteration could occur on the S-methyl or N-methyl groups. The metabolism of Methomyl involves enzymes like cytochrome P450s, which often catalyze reactions where C-H bond cleavage is a rate-determining step.[16][22]

- Potential Impact on Metabolism: If the deuterated C-H bond is involved in the primary metabolic pathway, the metabolism of **Methomyl-d3** would be slower than that of nondeuterated Methomyl.
- Potential Impact on Toxicity: A slower rate of metabolism could lead to a longer half-life of the
 parent compound in the body. This could potentially increase the duration of
 acetylcholinesterase inhibition, possibly leading to prolonged or increased toxicity from a
 given dose. Conversely, if metabolism leads to a more toxic intermediate, deuteration could
 be protective. Given that Methomyl's toxicity is due to the parent compound's action on
 AChE, a decreased metabolic rate is more likely to increase its toxic potential.

Without experimental data, this remains a theoretical assessment. Direct toxicological testing would be required to confirm the actual acute and chronic toxicity of **Methomyl-d3**.

Experimental Protocols

The toxicological data for Methomyl have been generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (LD50) - e.g., OECD Guideline 425

This protocol is designed to estimate the median lethal dose (LD₅₀) of a substance.

- Animal Selection: Healthy, young adult rats of a standard strain are used. They are acclimated to laboratory conditions.
- Dose Administration: The test substance is administered orally by gavage in a single dose. A
 sequential dosing approach is used (the "Up-and-Down Procedure").
- Procedure:
 - A single animal is dosed at a level estimated to be near the LD₅₀.

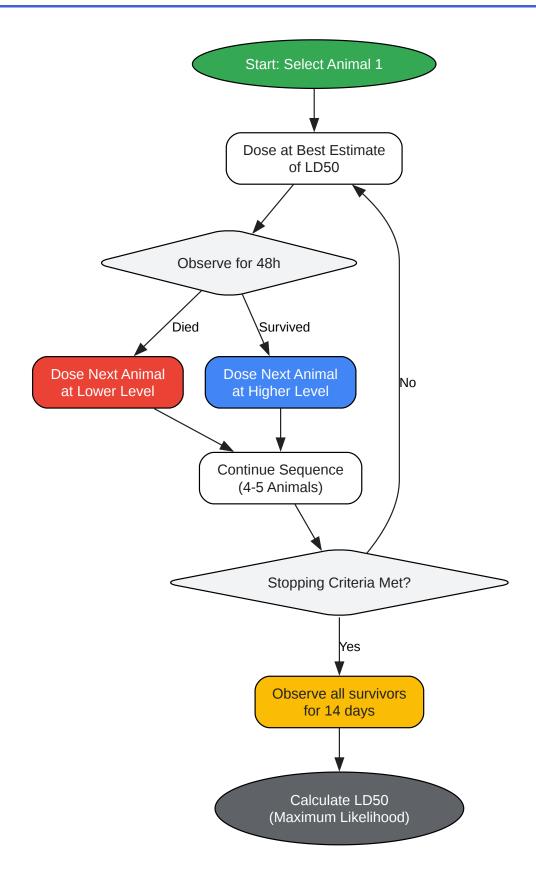
Foundational & Exploratory





- The animal is observed for signs of toxicity and mortality over 48 hours.
- If the animal survives, the next animal is given a higher dose.
- If the animal dies, the next animal is given a lower dose.
- This process is continued for a small number of animals until stopping criteria are met.
- Observation: Animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
- Data Analysis: The LD₅₀ is calculated from the results of the sequential dosing using a
 maximum likelihood method.





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Caption: Workflow for an acute oral toxicity study (Up-and-Down Procedure).



Cholinesterase Inhibition Assay

This in vitro or ex vivo assay measures the effect of a substance on the activity of the AChE enzyme.

- Source of Enzyme: AChE can be sourced from purified commercial preparations, red blood cell lysates, or brain tissue homogenates from control or treated animals.
- · Assay Principle (Ellman's Method):
 - The substrate, acetylthiocholine, is added to the enzyme preparation. AChE hydrolyzes it to produce thiocholine.
 - A chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is present in the reaction mixture.
 - Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid).

Procedure:

- The enzyme source is pre-incubated with various concentrations of the inhibitor (Methomyl).
- The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.
- The rate of color change is measured over time using a spectrophotometer at a wavelength of 412 nm.
- Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibition is calculated by comparing the activity in the presence of Methomyl to the activity of an uninhibited control. An IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined.

Conclusion

Methomyl is a highly effective insecticide with a well-characterized toxicological profile. Its high acute oral and inhalation toxicity is directly related to its potent and reversible inhibition of



acetylcholinesterase.[3][4][12] The compound is rapidly metabolized and does not accumulate in the body, and long-term studies have not shown evidence of carcinogenicity.[1][3][14] Regulatory bodies have established an Acceptable Daily Intake (ADI) based on comprehensive animal studies to ensure human safety.[3][18]

While there is a lack of direct toxicological data for deuterated Methomyl, the principles of the Kinetic Isotope Effect suggest that its toxicokinetics could differ significantly from the parent compound.[20][21] Specifically, a slower rate of metabolism could potentially increase its half-life and toxicological impact. This highlights the importance of not assuming toxicological equivalence for isotopically labeled compounds without specific experimental verification.

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References

- 1. EXTOXNET PIP METHOMYL [extoxnet.orst.edu]
- 2. Methomyl Wikipedia [en.wikipedia.org]
- 3. Methomyl (EHC 178, 1996) [inchem.org]
- 4. pomais.com [pomais.com]
- 5. villacrop.co.za [villacrop.co.za]
- 6. pomais.com [pomais.com]
- 7. epa.gov [epa.gov]
- 8. Environmental fate and toxicology of methomyl PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 12. Methomyl (HSG 97, 1995) [inchem.org]
- 13. Human Poisoning with Methomyl and Cypermethrin Pesticide Mixture PMC [pmc.ncbi.nlm.nih.gov]



- 14. 747. Methomyl (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]
- 15. studenttheses.uu.nl [studenttheses.uu.nl]
- 16. Effect of methomyl on hepatic mixed function oxidases in rats PMC [pmc.ncbi.nlm.nih.gov]
- 17. intieverspring.com [intieverspring.com]
- 18. METHOMYL (addendum) (JMPR 2001) [inchem.org]
- 19. fao.org [fao.org]
- 20. Kinetic isotope effect Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions PMC [pmc.ncbi.nlm.nih.gov]
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